molecular formula C12H18O B13256562 1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde

1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde

Cat. No.: B13256562
M. Wt: 178.27 g/mol
InChI Key: BQYNFZWYCJSNTO-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with an ethyl group and a but-2-yn-1-yl group, along with an aldehyde functional group

Preparation Methods

The synthesis of 1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the coupling of an appropriate cyclopentane derivative with a but-2-yn-1-yl group under specific reaction conditions. This process often requires the use of catalysts and controlled environments to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods are designed to be efficient and cost-effective, ensuring that the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to modifications that can alter their function. The but-2-yn-1-yl group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

Similar compounds to 1-(But-2-yn-1-yl)-3-ethylcyclopentane-1-carbaldehyde include other cyclopentane derivatives with different substituents. For example:

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-but-2-ynyl-3-ethylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-5-7-12(10-13)8-6-11(4-2)9-12/h10-11H,4,6-9H2,1-2H3

InChI Key

BQYNFZWYCJSNTO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CC#CC)C=O

Origin of Product

United States

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